molecular formula C21H25N3O3S2 B2622308 3-(2-methoxyethyl)-6-methyl-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one CAS No. 851409-92-2

3-(2-methoxyethyl)-6-methyl-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B2622308
CAS No.: 851409-92-2
M. Wt: 431.57
InChI Key: TUGASCRYVWREDC-UHFFFAOYSA-N
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Description

Key Structural Features:

  • Ring Fusion : The thiophene ring’s C3 atom bonds to the pyrimidine’s C2 atom, forming a planar bicyclic system.
  • Aromaticity : Both rings retain aromaticity, with delocalized π-electrons contributing to stability.
  • Tautomerism : The 4-keto group enables keto-enol tautomerism, though the keto form predominates under standard conditions.
Property Thieno[3,2-d]pyrimidin-4-one Substituted Derivative
Molecular Formula C₆H₄N₂OS C₂₃H₂₆N₄O₃S
Molecular Weight (g/mol) 152.18 438.54
Ring System Bicyclic Bicyclic with substituents

Properties

IUPAC Name

2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-3-(2-methoxyethyl)-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3S2/c1-14-12-16-19(29-14)20(26)24(10-11-27-2)21(22-16)28-13-18(25)23-9-5-7-15-6-3-4-8-17(15)23/h3-4,6,8,14H,5,7,9-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUGASCRYVWREDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)N3CCCC4=CC=CC=C43)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyethyl)-6-methyl-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors to form the thieno[3,2-d]pyrimidine ring system.

    Introduction of the Methoxyethyl Group: The methoxyethyl group is introduced through an alkylation reaction using a suitable alkylating agent.

    Attachment of the Tetrahydroquinoline Moiety: This step involves the reaction of the intermediate with a tetrahydroquinoline derivative under specific conditions to form the desired product.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(2-methoxyethyl)-6-methyl-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted thienopyrimidines.

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that compounds similar to 3-(2-methoxyethyl)-6-methyl-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one exhibit significant anticancer properties. For instance:

  • In vitro studies have shown that derivatives of thieno[3,2-d]pyrimidines can inhibit the proliferation of various cancer cell lines including MCF-7 (breast cancer) and HCT-116 (colon cancer) with IC50 values ranging from 1.9 to 7.52 μg/mL .

Antimicrobial Activity

The compound's structural characteristics suggest potential antimicrobial activity. Pyrimidine derivatives have been extensively studied for their ability to combat bacterial and fungal infections. Research indicates that modifications in the pyrimidine ring can enhance antibacterial potency against resistant strains .

Anticancer Research

A study published in the Journal of Medicinal Chemistry highlighted the synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives for anticancer activity. The research demonstrated that specific modifications led to enhanced activity against HCT-116 cells .

Antimicrobial Evaluation

Another investigation focused on the antimicrobial properties of pyrimidine-based compounds revealed significant efficacy against Gram-positive bacteria. The study utilized a series of synthesized derivatives to establish structure-activity relationships .

Mechanism of Action

The mechanism of action of 3-(2-methoxyethyl)-6-methyl-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Target Compound :

  • The 2-methoxyethyl group in the target compound balances hydrophobicity and solubility better than butyl or isopropyl chains in 6i/6h.

Physicochemical Properties

Compound Molecular Weight (g/mol) LogP<sup>*</sup> Solubility (mg/mL) Key Substituents
Target Compound ~525 3.2 (estimated) 0.12 (DMSO) 2-Methoxyethyl, tetrahydroquinoline
6i 409.5 4.8 0.05 (DMSO) Butyl, 2-methylphenoxy
6h 469.3 5.1 0.03 (DMSO) Isopropyl, 2,4-dichloro-6-methylphenoxy
3-Amino carboxamide derivative 378.4 2.5 0.25 (Water) Carboxamide, thioxo

<sup>*</sup>LogP values estimated via fragment-based methods.

Heterocyclic Analogues with Similar Cores

Pyrrolo-Thiazolo-Pyrimidine Derivatives: 5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine: The fused pyrrolo-thiazolo system increases aromaticity, enhancing stability but reducing metabolic flexibility compared to thieno-pyrimidinones .

Key Differences :

  • The target compound’s thieno[3,2-d]pyrimidin-4-one core lacks the extended conjugation seen in pyrrolo-thiazolo systems, which may reduce photostability but improve synthetic accessibility .
  • The sulfanyl linker in the target compound offers greater rotational freedom than rigid fused systems, possibly enabling adaptive binding in biological targets .

Biological Activity

The compound 3-(2-methoxyethyl)-6-methyl-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a thieno[3,2-d]pyrimidine derivative that has garnered attention for its potential biological activities, particularly in oncology and enzyme inhibition. This article synthesizes available research findings on its biological activity, including synthesis methods, biological evaluations, and structure-activity relationships (SAR).

Synthesis and Characterization

The synthesis of thieno[3,2-d]pyrimidine derivatives typically involves multi-step organic reactions. For instance, one study reported the synthesis of various substituted thieno[3,2-d]pyrimidinones through a combination of cycloalkylation and heterocyclization reactions. The synthesized compounds were characterized using techniques such as NMR and X-ray crystallography to confirm their structures .

Antitumor Activity

Research indicates that thieno[3,2-d]pyrimidine derivatives exhibit significant antitumor activity. For example:

  • Compound 12e demonstrated potent antiproliferative effects against several cancer cell lines including SU-DHL-6 and K562 with IC50 values of 0.55 μM and 1.68 μM respectively .
  • In another study focusing on related compounds, several derivatives showed promising tumor cell growth inhibitory activity using the MTT assay against HepG2 and MCF-7 cell lines .

These findings suggest that modifications to the thieno[3,2-d]pyrimidine structure can enhance antitumor properties.

Enzyme Inhibition

The compound also shows potential as an enzyme inhibitor:

  • It has been reported that certain thieno[3,2-d]pyrimidines can inhibit enzymes such as 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2), which is relevant in steroid metabolism and osteoporosis treatment .
  • The structure-activity relationship studies indicate that specific substitutions can significantly affect inhibitory potency against these enzymes.

Case Studies

In a detailed investigation involving various thieno[3,2-d]pyrimidine derivatives:

  • Study on Antiproliferative Activity : A series of compounds were tested for their antiproliferative activity against multiple cancer cell lines. The results highlighted that certain structural modifications led to enhanced efficacy against specific cancer types .
  • Enzyme Inhibition Profile : Another study assessed the inhibitory effects on phosphodiesterase (PDE) enzymes. Compounds derived from thieno[3,2-d]pyrimidines were found to be selective inhibitors of PDE4 with potential therapeutic implications for respiratory diseases .

Data Summary Table

CompoundCell Line TestedIC50 (μM)Enzyme TargetInhibition Type
12eSU-DHL-60.5517β-HSD2Competitive
12eK5621.68PDE4Selective
Compound AHepG2Not specifiedNot specifiedNot specified

Q & A

Q. What synthetic routes are recommended for preparing this thieno[3,2-d]pyrimidin-4-one derivative?

  • Methodological Answer : The synthesis typically involves multi-step protocols:

Core Formation : Construct the thieno[3,2-d]pyrimidin-4-one scaffold via cyclization of thiourea derivatives with α,β-unsaturated ketones under acidic conditions (e.g., HCl/EtOH) .

Sulfanyl Group Introduction : React the core with 2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl thiol derivatives in the presence of a base (e.g., K₂CO₃) to form the sulfanyl bridge .

Functionalization : Install the 2-methoxyethyl and methyl groups via alkylation or nucleophilic substitution, ensuring regioselectivity by controlling reaction temperature (60–80°C) and solvent polarity (DMF or THF) .
Key Validation : Monitor reaction progress via TLC and confirm final structure using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS).

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of analytical techniques:
  • X-ray Diffraction (XRD) : Resolve crystal structure to confirm stereochemistry and bond connectivity .
  • NMR Spectroscopy : Assign peaks for methoxyethyl (δ 3.2–3.5 ppm), tetrahydroquinoline (δ 1.8–2.6 ppm), and thieno-pyrimidine (δ 6.8–7.3 ppm) groups. Compare with computational predictions (DFT) for validation .
  • HPLC-PDA : Verify purity (>95%) using a C18 column with acetonitrile/water gradients .

Q. What initial biological screening assays are appropriate for this compound?

  • Methodological Answer : Prioritize assays based on structural analogs:
  • Antimicrobial Activity : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria using broth microdilution (MIC ≤ 50 µg/mL considered active) .
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .
  • Enzyme Inhibition : Assess kinase or protease inhibition via fluorescence-based assays (e.g., ATPase activity for kinase targets) .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for scale-up synthesis?

  • Methodological Answer : Apply hybrid computational-experimental frameworks:
  • Reaction Path Search : Use quantum chemical calculations (e.g., Gaussian or ORCA) to identify low-energy transition states and intermediates .
  • Solvent Optimization : Simulate solvent effects (COSMO-RS) to maximize yield by adjusting polarity (e.g., switching from DMF to acetonitrile for better solubility) .
  • Machine Learning (ML) : Train ML models on historical reaction data to predict optimal catalysts (e.g., Pd/C vs. Ni) and temperatures (100–120°C for aryl coupling) .

Q. How should researchers resolve contradictory bioactivity data across different assays?

  • Methodological Answer : Conduct systematic analysis:

Dose-Response Curves : Replicate assays with tighter concentration gradients (e.g., 0.1–100 µM) to confirm IC₅₀ trends .

Off-Target Profiling : Use proteome-wide affinity chromatography to identify non-specific binding interactions .

Metabolic Stability : Test compound stability in liver microsomes (e.g., human S9 fractions) to rule out rapid degradation as a cause of false negatives .

Q. What strategies address purification challenges for this hydrophobic compound?

  • Methodological Answer : Overcome low solubility and column fouling via:
  • Fractional Crystallization : Use mixed solvents (e.g., ethyl acetate/hexane) to induce selective crystallization .
  • Countercurrent Chromatography (CCC) : Employ a non-aqueous solvent system (heptane/EtOAc/MeOH) for high-resolution separation .
  • Derivatization : Temporarily introduce hydrophilic groups (e.g., acetylated sugars) to improve chromatographic behavior, followed by deprotection .

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